FMOC-D-HIS-OH

Descripción general

Descripción

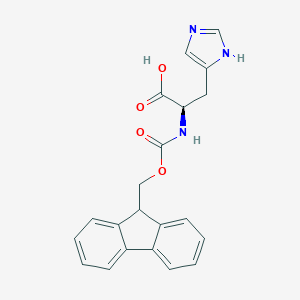

Fmoc-D-His-OH (CAS: 157355-79-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-configuration histidine derivative widely used in peptide synthesis. Its molecular formula is C₂₁H₁₉N₃O₄, with a molecular weight of 377.39 g/mol . Key physicochemical properties include:

- Density: 1.4±0.1 g/cm³

- Boiling point: 706.7±60.0 °C (at 760 mmHg)

- Solubility: Slightly soluble in DMSO, DMF, acetic acid, and alkaline aqueous solutions .

- Storage: Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the Fmoc group .

The compound’s imidazole side chain enables participation in hydrogen bonding and metal coordination, making it critical for designing bioactive peptides. Its D-configuration provides stereochemical diversity, which is advantageous in developing protease-resistant peptides or chiral catalysts .

Métodos De Preparación

Synthetic Strategies for FMOC-D-HIS-OH

Carbodiimide-Mediated Coupling

The foundational approach for synthesizing this compound involves carbodiimide-mediated activation of histidine’s carboxyl group, followed by Fmoc protection. A patent by CN103373940B outlines a generalized protocol for N-Fmoc-amino acids, adaptable to D-histidine :

-

Amino Acid Activation :

D-histidine is suspended in anhydrous dimethylformamide (DMF) with N,N-diisopropylcarbodiimide (DIC) or N,N-dicyclohexylcarbodiimide (DCC) at 0–5°C. Carbodiimides facilitate the formation of an active O-acylisourea intermediate, which reacts with the Fmoc group. -

Fmoc Protection :

The activated histidine is treated with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a tertiary base (e.g., N-methylmorpholine) to install the Fmoc group at the α-amino position. Excess Fmoc-Cl is quenched with aqueous sodium bicarbonate, and the crude product is extracted into ethyl acetate .

Critical Parameters :

-

Temperature control (<10°C) minimizes racemization during activation .

-

A 1.2:1 molar ratio of Fmoc-Cl to histidine ensures complete protection while reducing side products .

Active Ester Formation via HATU/HOAt

Modern solid-phase peptide synthesis (SPPS) protocols favor uranium-based coupling agents for enhanced efficiency. The Nowick Laboratory’s SPPS manual details a method applicable to this compound preparation :

-

Reagent Composition :

-

Coupling Protocol :

The mixture is agitated for 4–24 hours at room temperature, achieving near-quantitative coupling yields. HATU/HOAt systems reduce racemization by stabilizing the active ester intermediate, bypassing the unstable O-acylisourea .

Table 1: Comparison of Coupling Agents

Crystallization and Purification Techniques

Solvent Systems for Recrystallization

Crude this compound is purified via recrystallization, with solvent selection critically influencing purity and yield. The CN103373940B patent specifies a ternary ethanol/water system :

-

Optimal Solvent Ratio : Ethanol/water (3:2 v/v) at 80°C fully dissolves the crude product. Gradual cooling to room temperature induces crystallization, yielding >95% purity .

-

Alternative Systems : Ethyl acetate/petroleum ether (1:1) or dichloromethane/n-hexane (2:1) are less effective, with purity dropping to 80–85% due to co-precipitation of Fmoc-Cl byproducts .

Table 2: Crystallization Performance by Solvent

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water (3:2) | 95–98 | 85 |

| Ethyl acetate/hexane | 80–85 | 75 |

| DCM/hexane | 78–82 | 70 |

Chromatographic Purification Challenges

Racemized byproducts (e.g., FMOC-L-HIS-OH) are notoriously difficult to separate via reverse-phase HPLC due to nearly identical retention times. Taguchi design-of-experiment (DOE) models reveal that pre-activation time and temperature are the dominant factors in racemization, contributing 68% and 22% to variance, respectively . Consequently, crystallization remains the preferred purification method for enantiomerically pure this compound.

Racemization Challenges and Mitigation

Mechanistic Insights

Racemization occurs via base-catalyzed abstraction of the α-hydrogen, forming a planar oxazolone intermediate that permits epimerization . Histidine’s imidazole side chain exacerbates this process by acting as an intramolecular base, particularly under pre-activation conditions .

Process Optimization

The Taguchi DOE study identifies two conflicting side reactions:

-

Racemization : Accelerated by prolonged pre-activation (>10 minutes) or elevated temperatures (>15°C) .

-

Nα-Endcapping : Occurs when DIC reacts with the amino group, forming a N,N-diisopropylurea byproduct. This is minimized by in situ activation (no pre-activation) but increases racemization risk .

Compromise Conditions :

-

Pre-activation time: 5 minutes at 0°C

-

Coupling temperature: 10–15°C

-

Base: Collidine (2,4,6-trimethylpyridine) instead of N-methylmorpholine, reducing imidazole deprotonation .

Analytical Characterization

Spectroscopic Methods

-

HPLC : C18 column (4.6 × 250 mm), gradient elution with acetonitrile/0.1% TFA. This compound elutes at 12.3 min (L-isomer: 12.5 min) .

Chiral Purity Assessment

Circular dichroism (CD) at 220 nm (π→π* transition) confirms enantiomeric excess (>99% for optimized protocols) .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: FMOC-D-HIS-OH can undergo substitution reactions where the FMOC group is replaced by another protecting group or functional group.

Deprotection Reactions: The FMOC group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amino group.

Common Reagents and Conditions:

FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.

Deprotection: Piperidine, DMF.

Major Products:

Protected Amino Acid: this compound.

Deprotected Amino Acid: D-histidine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Peptide Synthesis:

FMOC-D-HIS-OH is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective modification of amino acids, which is vital for constructing complex peptides with specific sequences.

Advantages:

- Reduces unwanted side reactions during peptide assembly.

- Facilitates the incorporation of histidine residues into peptides, which are important for biological activity.

Drug Development

Application in Pharmaceuticals:

The compound aids in the design of novel pharmaceuticals by enhancing the targeting of specific biological pathways. This is particularly significant in developing peptide-based drugs that require precise interactions with receptors or enzymes.

Case Study:

A study highlighted the use of this compound in developing peptide drugs that target cancer cells more effectively than traditional therapies. By modifying the peptide structure using this compound, researchers achieved improved binding affinity to cancer-specific receptors, resulting in enhanced therapeutic efficacy .

Bioconjugation

Bioconjugation Processes:

this compound is instrumental in bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.

Research Insight:

In a recent study, this compound was used to conjugate peptides to nanoparticles for targeted delivery in cancer therapy. The conjugation improved the specificity and efficacy of drug delivery systems, demonstrating its potential in clinical applications .

Research in Cancer Therapy

Targeted Therapies:

The synthesis of histidine-containing peptides using this compound has shown promise in cancer research. These peptides can be tailored to improve treatment outcomes by targeting specific tumor markers.

Case Study:

Research demonstrated that peptides synthesized with this compound exhibited enhanced cytotoxicity against cancer cell lines compared to those synthesized with other histidine derivatives. This finding underscores the importance of histidine's role in peptide functionality and therapeutic potential .

Protein Engineering

Modification of Proteins:

this compound is crucial for protein engineering, allowing scientists to create modified proteins with enhanced properties for various applications, including enzyme design and therapeutic proteins.

Example:

In a study focused on enzyme engineering, researchers utilized this compound to incorporate histidine residues into enzyme structures, thereby improving their catalytic efficiency and stability under physiological conditions .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Prevents side reactions; enables complex peptides |

| Drug Development | Aids in designing peptide-based drugs targeting specific pathways | Enhances binding affinity; improves efficacy |

| Bioconjugation | Facilitates attachment of biomolecules for biosensors and drug delivery systems | Improves specificity; enhances delivery capabilities |

| Cancer Therapy | Used to synthesize targeted therapies containing histidine | Increases cytotoxicity against cancer cells |

| Protein Engineering | Modifies proteins to enhance stability and activity | Improves catalytic efficiency |

Mecanismo De Acción

The mechanism of action of FMOC-D-HIS-OH revolves around its ability to form peptide bonds. The FMOC group protects the amino group of D-histidine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or reagents to form peptide bonds, leading to the formation of peptides and proteins .

Comparación Con Compuestos Similares

Below is a comparative analysis of Fmoc-D-His-OH with structurally or functionally related Fmoc-protected amino acids, focusing on molecular properties, protective groups, and applications.

Table 1: Comparative Data of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | 157355-79-8 | C₂₁H₁₉N₃O₄ | 377.39 | Fmoc (amine), Imidazole | Peptide synthesis, chiral catalysts |

| Fmoc-His(MMt)-OH | 133367-33-6 | C₄₁H₃₅N₃O₅ | 649.73 | Fmoc, MMT (side chain) | Orthogonal protection in complex peptides |

| Fmoc-His(1-Me)-OH | - | C₂₂H₂₁N₃O₄ | 391.42 | Fmoc, Methyl (imidazole) | Modified histidine for stable interactions |

| Fmoc-D-Cit-OH | 200344-33-8 | C₂₁H₂₃N₃O₅ | 397.42 | Fmoc, Urea (side chain) | Studying citrullination in autoimmune diseases |

| Fmoc-D-Lys(Boc)-OH | 92122-45-7 | C₂₆H₃₁N₃O₆ | 481.54 | Fmoc, Boc (side chain) | Orthogonal protection for lysine residues |

| Fmoc-D-Homophenylalanine | 135944-09-1 | C₂₅H₂₃NO₄ | 401.45 | Fmoc, Homophenylalanine | Hydrophobic peptide design |

Key Differences and Research Findings

Steric and Solubility Effects

- Fmoc-His(MMt)-OH: The monomethoxytrityl (MMT) group on the imidazole ring increases steric hindrance, reducing coupling efficiency compared to this compound. However, MMT offers orthogonal protection, enabling selective deprotection in multi-step syntheses .

- Fmoc-His(1-Me)-OH : Methylation of the imidazole nitrogen (tau position) reduces hydrogen-bonding capacity but enhances stability against oxidation, making it suitable for prolonged reactions .

Side Chain Functionality

- Fmoc-D-Cit-OH : Replaces histidine’s imidazole with a urea group, eliminating metal-binding capacity. This derivative is pivotal in studying post-translational citrullination, implicated in diseases like rheumatoid arthritis .

- Fmoc-D-Lys(Boc)-OH : The Boc-protected lysine side chain allows acid-labile deprotection, compatible with Fmoc-based solid-phase synthesis. This is critical for incorporating lysine in pH-sensitive applications .

Hydrophobicity and Peptide Design

- Fmoc-D-Homophenylalanine: The extended aromatic side chain increases hydrophobicity by ~30% compared to this compound, favoring membrane-permeable peptides or self-assembling nanostructures .

Actividad Biológica

FMOC-D-HIS-OH, or Fmoc-D-histidine, is a derivative of the amino acid histidine, which plays a critical role in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, stability, and implications in peptide synthesis and pharmacology.

1. Overview of this compound

This compound is an Nα-Fmoc-protected form of D-histidine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that facilitates the coupling of amino acids while preventing unwanted reactions. The D-isomer of histidine is particularly significant due to its unique biological properties compared to the L-isomer.

2. Synthesis and Stability

The synthesis of this compound typically involves protecting the amino group with the Fmoc group and ensuring minimal racemization during the coupling process. Histidine is known for its susceptibility to epimerization, which can alter its biological activity. Studies have shown that careful control of reaction conditions can mitigate racemization rates:

- Epimerization Risk : The lone pair electrons on the imidazole nitrogen can lead to intramolecular side reactions, increasing the likelihood of forming D-histidine from L-histidine during activation in SPPS .

- Stability Studies : Research indicates that different derivatives of histidine exhibit varying stability under similar conditions. For instance, Fmoc-His(Boc)-OH demonstrated greater stability than Fmoc-His(Trt)-OH, which showed significant discoloration and impurity formation over time .

3. Biological Activity

The biological activity of this compound is primarily influenced by its structural properties and how it interacts with biological systems:

- Peptide Formation : this compound is utilized in synthesizing peptides that can modulate biological functions, including receptor binding and enzyme activity. Its incorporation into peptides can enhance their stability and efficacy .

- Binding Affinity : In studies involving cyclic peptides with D-histidine, researchers found that modifications at specific positions could significantly improve binding affinities to human melanocortin receptors (hMC1R, hMC4R). For instance, certain analogues exhibited IC50 values as low as 0.7 nM for hMC4R, indicating strong receptor interactions .

4.1 Peptide Synthesis and Evaluation

A study evaluated the incorporation of this compound into peptide sequences aimed at targeting specific receptors related to obesity and sexual dysfunction:

- Peptide Design : Novel cyclic analogues were synthesized using this compound, demonstrating enhanced selectivity and potency for melanocortin receptors.

- Biological Assays : Binding assays revealed that peptides containing D-histidine had improved receptor selectivity compared to their L-counterparts, suggesting a potential therapeutic application in metabolic disorders .

4.2 Stability and Racemization Analysis

Research conducted on the stability of various histidine derivatives highlighted the importance of protecting groups in maintaining enantiomeric purity:

- Racemization Rates : The study reported racemization rates for TBTU-assisted coupling reactions involving this compound, emphasizing that optimal conditions can minimize unwanted side reactions .

- Purity Assessment : UPLC analysis confirmed that under controlled conditions, this compound maintained over 99% purity throughout the synthesis process .

5. Conclusion

This compound serves as a valuable tool in peptide synthesis due to its unique properties and biological relevance. Its ability to enhance peptide stability and binding affinity makes it an important compound for research in pharmacology and biochemistry. Ongoing studies are likely to further elucidate its role in therapeutic applications.

6. Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 295.34 g/mol |

| Purity | >99% |

| Typical IC50 (hMC4R) | 0.7 nM |

| Stability (in DMF) | Colorless after 10 days |

7. References

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for FMOC-D-HIS-OH to ensure stability during experiments?

this compound should be stored sealed in a dry environment at 2–8°C to prevent degradation. Its solubility profile (e.g., partial solubility in DMSO, DMF, and aqueous alkaline solutions) necessitates pre-experiment solubility testing in target solvents to avoid precipitation. For handling, use inert atmospheres (e.g., nitrogen) to minimize moisture exposure during weighing and dissolution .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity. Mass spectrometry (MS) provides molecular weight validation. Ensure experimental protocols include triplicate measurements and cross-referencing with literature spectra for accuracy .

Q. How can researchers mitigate racemization risks during this compound incorporation into peptide sequences?

Use low-temperature (0–4°C) coupling reactions with activators like HBTU or HATU in DMF. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. Optimize reaction times to balance efficiency and stereochemical integrity .

Q. What solvents are compatible with this compound for solid-phase peptide synthesis (SPPS)?

DMF and DMSO are primary solvents due to their ability to dissolve FMOC-protected amino acids. However, pre-screening solubility in mixed solvent systems (e.g., DMF with 1–5% acetic acid) is advised to enhance coupling efficiency, especially for longer peptide chains .

Q. How should researchers validate the identity of this compound in novel synthetic workflows?

Combine orthogonal techniques: compare melting point (>128°C, decomposition), FT-IR spectra (carbamate and imidazole peaks), and elemental analysis with theoretical values. Cross-validate results against published data for known derivatives .

Advanced Research Questions

Q. What experimental design principles should guide the use of this compound in peptide-drug conjugate (PDC) development?

Apply the PICOT framework:

- P (Population): Target peptide sequence and therapeutic payload.

- I (Intervention): this compound conjugation method (e.g., Fmoc-deprotection pH, coupling reagents).

- C (Comparison): Alternative protecting groups (e.g., Boc-His-OH).

- O (Outcome): Conjugation efficiency, stability, and bioactivity.

- T (Time): Reaction kinetics and shelf-life studies. This structured approach ensures hypothesis-driven optimization .

Q. How can contradictory NMR data for this compound derivatives be resolved during structural elucidation?

Employ a tiered validation strategy:

- Repeat experiments under standardized conditions (temperature, solvent).

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare with computational simulations (e.g., DFT-based chemical shift predictions).

- Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. What methodologies address low coupling efficiency of this compound in automated SPPS?

- Solvent optimization : Add 0.1 M HOAt to DMF to enhance activation.

- Double coupling : Introduce this compound twice with extended reaction times (30–60 minutes).

- Real-time monitoring : Use in-line UV monitoring at 301 nm (Fmoc cleavage) to adjust coupling parameters dynamically. Validate improvements via MALDI-TOF MS for sequence verification .

Q. How should researchers formulate hypotheses about this compound’s role in modulating peptide-receptor interactions?

Apply the FINER criteria:

- Feasible : Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Interesting : Explore histidine’s role in pH-dependent receptor activation.

- Novel : Compare with non-imidazole-containing analogs.

- Ethical : Use in vitro models before animal studies.

- Relevant : Align with therapeutic targets (e.g., GPCRs) .

Q. What strategies are effective for analyzing this compound degradation products under accelerated stability conditions?

Utilize LC-MS/MS to identify degradation pathways (e.g., Fmoc cleavage, imidazole oxidation). Design forced degradation studies:

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.